(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Overview
Description
(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that features a thiazolidine-2,4-dione core
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs. Its potential pharmacological activities can be optimized through structure-activity relationship (SAR) studies.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione typically involves the condensation of a thiazolidine-2,4-dione derivative with an appropriate aldehyde or ketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors, which allow for better control over reaction parameters and improved yields. Catalysts and automated systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazolidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of (5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds known for their antidiabetic properties.
Uniqueness
The uniqueness of (5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione lies in its combined structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-prop-2-enyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c1-2-5-16-14(17)13(21-15(16)18)9-10-3-4-11-12(8-10)20-7-6-19-11/h2-4,8-9H,1,5-7H2/b13-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUKMQDQUAHCFY-UKTHLTGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC3=C(C=C2)OCCO3)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC3=C(C=C2)OCCO3)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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